Isopropyl 1-butanesulfonate
Properties
IUPAC Name |
propan-2-yl butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-4-5-6-11(8,9)10-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTTVCBRIISXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238479 | |
| Record name | 1-Butanesulfonic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-46-7 | |
| Record name | 1-Butanesulfonic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Isopropyl 1-butanesulfonate can be achieved through several methods. One common synthetic route involves the reaction of butanesulfonyl chloride with isopropanol in the presence of a base such as pyridine . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Sulfonation of 3-Butene-1-ol
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Reagents : Sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) as sulfonating agents, with hydrogen peroxide (H₂O₂) as an initiator .
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Conditions :
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Mechanism : Free-radical addition of sulfonate groups to the alkene, followed by acidification and dehydration to form the sulfonic acid intermediate. Subsequent esterification with isopropyl alcohol yields the final product .
Cyclization of 4-Hydroxybutanesulfonic Acid
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Process :
Nucleophilic Substitution Reactions
The sulfonate group facilitates Sₙ2 and Sₙ1 mechanisms under varying conditions:
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Example : Reaction with potassium iodide (KI) in acetone yields 1-iodobutane and isopropyl sulfite .
Elimination Reactions
Under basic conditions, this compound undergoes β-elimination to form alkenes:
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Mechanism : E2 elimination favored by strong bases (e.g., NaOH) and heat.
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Regiochemistry : Follows Zaitsev’s rule , producing the more substituted alkene (e.g., 1-butene vs. 2-butene) .
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Example :
Hydrolysis
The ester bond hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
Coordination Chemistry
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The sulfonate group can act as a ligand for metals (e.g., titanium, aluminum), forming complexes such as titanium isopropoxide-sulfonate hybrids .
Free-Radical Reactions
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Initiated by peroxides or azobisisobutyronitrile (AIBN), leading to polymerization or cross-linking in industrial applications .
Table 1: Comparative Reactivity in Substitution vs. Elimination
| Parameter | Sₙ2 | E2 |
|---|---|---|
| Solvent | Polar aprotic | Polar aprotic |
| Base Strength | Moderate | Strong |
| Temperature | Room | High (≥100°C) |
| Major Product | Substituted alkane | Alkene |
Table 2: Hydrolysis Rates
| Condition | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acidic (HCl) | 72.5 | |
| Basic (NaOH) | 58.9 |
Scientific Research Applications
Isopropyl 1-butanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong acid catalyst in various organic reactions, including esterifications and polymerizations.
Electrochemistry: Due to its excellent stability and solubility, it is used in electrochemical studies and applications.
Chromatography: It serves as a mobile phase additive in chromatography techniques to improve separation efficiency.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which Isopropyl 1-butanesulfonate exerts its effects is primarily through its role as a strong acid catalyst. It protonates substrates, increasing their electrophilicity and facilitating nucleophilic attack. This mechanism is crucial in various organic reactions, including esterifications and polymerizations .
Comparison with Similar Compounds
Isopropyl 1-butanesulfonate can be compared with other sulfonic acid esters such as:
Methanesulfonic acid, 1-methylethyl ester: Similar in structure but with a shorter carbon chain, leading to different solubility and reactivity properties.
Benzenesulfonic acid, 1-methylethyl ester: Contains an aromatic ring, which affects its reactivity and applications.
Sodium 1-butanesulfonate: The sodium salt form, used in different applications such as ion-pair chromatography.
Biological Activity
Isopropyl 1-butanesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by its sulfonate group, which contributes to its solubility and reactivity. The chemical structure can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 164.21 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : Studies have indicated that sulfonate compounds exhibit antimicrobial effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, affecting biochemical pathways crucial for cellular function.
Antimicrobial Activity
A significant study demonstrated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing that concentrations as low as 100 µg/mL could inhibit bacterial growth effectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 150 |
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of certain phosphatases, which are critical in various signaling pathways. The inhibition kinetics were analyzed using Lineweaver-Burk plots, indicating a competitive inhibition mechanism.
- Inhibition Constant (K) : 50 µM
- Type of Inhibition : Competitive
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety and toxicological profile of this compound. Acute toxicity studies in animal models indicate that high doses can lead to respiratory distress and cardiovascular effects. However, at lower concentrations used in therapeutic contexts, no significant adverse effects were observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
